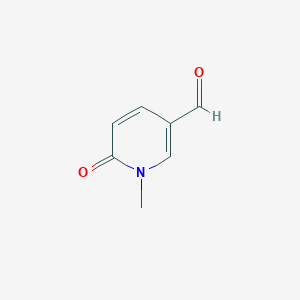

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-6-oxopyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-8-4-6(5-9)2-3-7(8)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNRUQKXYKJUYGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=CC1=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438455 | |

| Record name | 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98279-50-6 | |

| Record name | 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde

Abstract: This technical guide provides a comprehensive overview of the synthetic pathway for 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde, a valuable heterocyclic building block. The primary focus is on the Vilsmeier-Haack formylation, a robust and widely adopted method for the introduction of a carbaldehyde group onto electron-rich heteroaromatic systems. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, and discusses the critical process parameters and rationale behind the methodological choices, tailored for researchers, chemists, and professionals in drug development.

Introduction and Strategic Overview

This compound, also known as 1-methyl-2-pyridone-5-carbaldehyde, is a substituted pyridinone derivative. The pyridinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The presence of a reactive carbaldehyde group at the C3 position makes this molecule a versatile intermediate for the synthesis of more complex pharmaceutical agents and functional materials through various subsequent chemical transformations, such as condensation, oxidation, or reductive amination.

The most direct and efficient strategy for the synthesis of this target molecule is the electrophilic formylation of the corresponding N-methylated pyridone precursor. The Vilsmeier-Haack reaction is exceptionally well-suited for this purpose, offering mild reaction conditions and utilizing readily available, economical reagents.[1][2] This guide will focus exclusively on this pathway, providing the scientific foundation and practical steps for its successful implementation.

The Core Synthesis: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic organic transformation that installs a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[3] The reaction employs a substituted amide, typically N,N-dimethylformamide (DMF), and an acid halide, most commonly phosphorus oxychloride (POCl₃), to generate a potent electrophilic species in situ.[1]

Reaction Mechanism

The synthesis proceeds through a well-established two-stage mechanism:

Stage 1: Formation of the Vilsmeier Reagent

The first step is the reaction between DMF and POCl₃ to generate the electrophilic chloroiminium salt, known as the Vilsmeier reagent. This reaction is exothermic and must be performed with careful temperature control.

Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.

Stage 2: Electrophilic Aromatic Substitution and Hydrolysis

The electron-rich ring of the substrate, 1-methyl-6-oxo-1,6-dihydropyridine (1-methyl-2-pyridone), attacks the electrophilic carbon of the Vilsmeier reagent. This substitution occurs preferentially at the C3 or C5 positions, which are activated by the ring nitrogen and deactivated by the carbonyl group. The resulting iminium salt intermediate is stable until it is hydrolyzed during the aqueous work-up phase to yield the final aldehyde product.[3]

Caption: Vilsmeier-Haack formylation of 1-methyl-2-pyridone.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis. Researchers should adapt scales and purification methods based on available equipment and desired final purity.

Materials and Reagents:

-

1-Methyl-6-oxo-1,6-dihydropyridine (1-methyl-2-pyridone)

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a calcium chloride or nitrogen guard tube

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice-salt bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Vilsmeier Reagent:

-

In a dry three-necked flask under an inert atmosphere (e.g., nitrogen), place anhydrous DMF (3.0 equivalents).

-

Cool the flask to 0°C using an ice-salt bath.

-

Add POCl₃ (3.0 equivalents) dropwise via a dropping funnel with vigorous stirring. Crucial: Maintain the internal temperature below 10°C throughout the addition, as the reaction is highly exothermic.

-

Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-45 minutes. The solution should become a thick, pale-yellow salt-like slurry. This is the Vilsmeier reagent.[4]

-

-

Formylation Reaction:

-

Dissolve the starting material, 1-methyl-2-pyridone (1.0 equivalent), in a minimal amount of anhydrous DMF.

-

Add the substrate solution dropwise to the prepared Vilsmeier reagent.

-

After the addition, equip the flask with a reflux condenser and heat the reaction mixture to 80-90°C.

-

Maintain heating for 4-8 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with stirring. This will quench the excess reagents and hydrolyze the iminium intermediate.

-

Neutralize the acidic aqueous solution by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[4]

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel or via recrystallization (e.g., from an ethanol/water mixture) to afford this compound as a solid.[4]

-

Data Summary and Characterization

The following table summarizes typical parameters for the Vilsmeier-Haack formylation of pyridinone systems. Actual yields may vary based on reaction scale and purity of reagents.

| Parameter | Condition | Rationale |

| Substrate | 1-Methyl-2-pyridone | The electron-rich pyridone ring is activated for electrophilic substitution. |

| Reagents | POCl₃ / DMF | A standard, cost-effective combination for generating the Vilsmeier reagent.[2] |

| Stoichiometry | 1:3 (Substrate:Reagent) | An excess of the Vilsmeier reagent ensures complete conversion of the substrate. |

| Temperature | 0-10°C (Reagent prep) | Controls the exothermic formation of the Vilsmeier reagent, preventing degradation. |

| 80-90°C (Formylation) | Provides sufficient activation energy for the electrophilic substitution step. | |

| Reaction Time | 4-8 hours | Typical duration to achieve high conversion. Progress should be monitored by TLC. |

| Typical Yield | 60-85% | Varies based on scale, purity of reagents, and efficiency of purification. |

Product Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H NMR & ¹³C NMR: To confirm the chemical structure, including the presence of the aldehyde proton and the substitution pattern on the pyridine ring.

-

Mass Spectrometry (MS): To verify the molecular weight (123.11 g/mol ).[5]

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the aldehyde and the pyridone carbonyl.

Scientific Integrity and Causality

-

Why the Vilsmeier-Haack Method? This method is preferred for its operational simplicity, use of inexpensive reagents, and generally good yields for formylating electron-rich heterocycles.[1][2] It avoids the use of more hazardous or expensive formylating agents.

-

Rationale for Temperature Control: The initial formation of the Vilsmeier reagent is a highly exothermic process. Insufficient cooling can lead to the decomposition of the reagent and the formation of unwanted byproducts. Conversely, the subsequent electrophilic substitution on the pyridone ring is not facile at room temperature and requires thermal energy to proceed at a reasonable rate.

-

Regioselectivity Explained: The formylation occurs at the C3 (or C5) position due to the electronic effects of the ring heteroatoms. The ring nitrogen acts as an activating, ortho-, para-director, while the C6-oxo group is a deactivating meta-director. The combined influence directs the incoming electrophile to the C3 and C5 positions. In the case of 1-methyl-2-pyridone, substitution at C3 and C5 is observed, and the desired C3 isomer can be isolated.

-

Importance of Anhydrous Conditions: The Vilsmeier reagent is sensitive to moisture and will be readily hydrolyzed. Therefore, the use of anhydrous solvents and reagents under an inert atmosphere is critical until the final aqueous work-up step to prevent premature decomposition of the electrophile and ensure high reaction efficiency.

References

- Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. (2025).

- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023).

- Vilsmeier-Haack Reaction. Organic Chemistry Portal.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijcrt.org.

- Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. (2024). ChemRxiv.

- An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde. (2025). Benchchem.

- 6-oxo-1,6-dihydropyridine-3-carbaldehyde. ChemScene.

Sources

An In-depth Technical Guide to 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde: A Versatile Scaffold for Medicinal Chemistry

Introduction: The Significance of the 2-Pyridone Scaffold in Drug Discovery

The 2-pyridone motif is a privileged heterocyclic scaffold that features prominently in a multitude of biologically active compounds and FDA-approved pharmaceuticals. Its unique electronic and structural properties allow it to serve as a versatile building block in medicinal chemistry. The N-substituted 2-pyridone core, as seen in 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde, offers a stable and synthetically tractable platform for the development of novel therapeutic agents. These compounds have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects. The presence of a reactive carbaldehyde group at the 3-position, as in the title compound, provides a crucial synthetic handle for further molecular elaboration, making it a valuable intermediate for researchers and drug development professionals. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and potential applications of this compound (CAS Number: 98279-50-6).

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical entity in a research setting.

Physicochemical Data

While extensive experimental data for this compound is not widely published, its properties can be inferred from its constituent parts and data for analogous compounds. The core structure is based on N-Methyl-2-pyridone, a compound that is solid at room temperature with a melting point of 30-32 °C and is soluble in water.[1] The addition of the polar carbaldehyde group is expected to maintain or increase its polarity.

| Property | Value (Predicted/Inferred) | Source |

| CAS Number | 98279-50-6 | - |

| Molecular Formula | C₇H₇NO₂ | [2] |

| Molecular Weight | 137.14 g/mol | [2] |

| Appearance | Likely a solid at room temperature | Inferred from analogues |

| Melting Point | >216 °C (for the N-H analogue) | [3] |

| Boiling Point | 333.7 °C at 760 mmHg (for the N-H analogue) | [3] |

| Solubility | Expected to be soluble in polar organic solvents and moderately soluble in water. | Inferred from structure |

Safety and Handling

Based on safety data for structurally related heterocyclic aldehydes, this compound should be handled with appropriate care in a laboratory setting.[4][5][6][7]

-

Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[6]

-

Precautionary Measures:

-

Use in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[4] For long-term stability, storage under an inert atmosphere is recommended.

Synthesis and Spectroscopic Characterization

The synthesis of 3-formyl-2-pyridones can be achieved through various synthetic strategies. A highly plausible and widely utilized method for the introduction of a formyl group onto an activated heterocyclic ring is the Vilsmeier-Haack reaction.[8][9][10]

Proposed Synthetic Pathway: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heteroaromatic compounds.[9][10] The N-methyl-2-pyridone starting material is sufficiently activated for this electrophilic substitution to occur, likely at the electron-rich 3- and 5-positions. Judicious control of reaction conditions can favor the formation of the desired 3-formyl isomer.

Caption: Proposed synthesis via Vilsmeier-Haack formylation.

Representative Experimental Protocol (Adapted from analogous syntheses)

Causality: This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of activated heterocycles.[8][10] The use of an excess of the Vilsmeier reagent ensures complete conversion of the starting material. The reaction is typically performed at elevated temperatures to drive the electrophilic substitution. An aqueous workup with a mild base is necessary to neutralize the reaction mixture and hydrolyze the intermediate iminium salt to the final aldehyde product.

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the cooled DMF with vigorous stirring. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Reaction Initiation: Dissolve N-methyl-2-pyridone (1.0 eq) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

-

Reaction Progression: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice.

-

Hydrolysis and Neutralization: Neutralize the acidic solution by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This step hydrolyzes the intermediate to the desired aldehyde.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Predicted Spectroscopic Data

1H NMR Spectroscopy:

-

Aldehydic Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.

-

Pyridone Ring Protons: Three protons on the pyridone ring will exhibit distinct chemical shifts and coupling patterns. The proton at the 2-position will likely be a doublet, the proton at the 4-position a doublet of doublets, and the proton at the 5-position a doublet.

-

N-Methyl Protons (-CH₃): A singlet in the upfield region, typically around δ 3.5-4.0 ppm.

13C NMR Spectroscopy:

-

Carbonyl Carbon (C=O): A signal in the highly downfield region, expected around δ 160-170 ppm.[12]

-

Aldehydic Carbon (-CHO): A signal in the downfield region, typically around δ 185-195 ppm.

-

Pyridone Ring Carbons: Five distinct signals for the carbons of the pyridone ring, with chemical shifts influenced by the substituents.

-

N-Methyl Carbon (-CH₃): A signal in the upfield region, expected around δ 30-40 ppm.

| Predicted 1H NMR Data | Predicted 13C NMR Data |

| Chemical Shift (δ, ppm) | Assignment |

| ~9.8 | s, 1H, -CHO |

| ~8.2 | d, 1H, H-2 |

| ~7.8 | dd, 1H, H-4 |

| ~6.5 | d, 1H, H-5 |

| ~3.6 | s, 3H, -NCH₃ |

Infrared (IR) Spectroscopy:

-

C=O Stretch (Ketone): A strong absorption band around 1650-1680 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong absorption band around 1690-1715 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands are expected around 2720 and 2820 cm⁻¹.

-

C=C Stretch (Aromatic): Absorption bands in the region of 1450-1600 cm⁻¹.

Chemical Reactivity and Synthetic Utility

The bifunctional nature of this compound, possessing both an electrophilic aldehyde and a pyridone ring, makes it a valuable precursor for the synthesis of more complex molecular architectures.

Reactions at the Aldehyde Moiety

The carbaldehyde group is a versatile functional group that can undergo a wide array of chemical transformations.

-

Knoevenagel Condensation: The aldehyde can react with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a base to form α,β-unsaturated systems.[13] These products are valuable intermediates for the synthesis of various heterocyclic systems.

-

Reductive Amination: The aldehyde can be converted to an amine via reaction with a primary or secondary amine in the presence of a reducing agent like sodium borohydride or sodium triacetoxyborohydride. This reaction is a cornerstone of medicinal chemistry for introducing diverse side chains.

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde into an alkene, providing a method for carbon-carbon bond formation.

-

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., potassium permanganate or Jones reagent) or reduced to the primary alcohol with reducing agents like sodium borohydride.

Caption: Reactivity of the 3-carbaldehyde group.

Potential Applications in Drug Discovery and Materials Science

While specific biological activities for this compound have not been extensively reported, the broader class of pyridinone-containing molecules has shown significant promise in various therapeutic areas. The versatile chemistry of this compound makes it an attractive starting point for the synthesis of compound libraries for screening against various biological targets.

-

Kinase Inhibitors: The pyridinone scaffold is a common feature in many kinase inhibitors. The aldehyde functionality allows for the introduction of various side chains that can be tailored to target the ATP-binding site of specific kinases.

-

Antimicrobial Agents: Pyridinone derivatives have been investigated for their antibacterial and antifungal properties.

-

Anticancer Agents: Numerous pyridinone-containing compounds have demonstrated potent anticancer activity through various mechanisms of action.

-

Fluorescent Probes and Materials: The conjugated π-system of the pyridinone ring suggests potential applications in the development of fluorescent probes for biological imaging or as components of advanced materials with interesting photophysical properties.

Conclusion

This compound is a synthetically valuable building block that holds considerable potential for researchers in medicinal chemistry and materials science. Its straightforward, albeit not specifically documented, synthesis via methods like the Vilsmeier-Haack reaction, combined with the versatile reactivity of the aldehyde group, provides access to a wide range of more complex and potentially bioactive molecules. While further research is needed to fully elucidate its specific properties and applications, the foundational knowledge of 2-pyridone chemistry strongly suggests that this compound is a promising scaffold for future drug discovery and development efforts. This guide serves as a foundational resource, grounded in established chemical principles and data from closely related analogues, to aid scientists in leveraging the synthetic potential of this intriguing molecule.

References

-

Gomaa, M. A.-M. (2010). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules, 10(4), 937-951. Available at: [Link]

-

Pop, A., et al. (2011). HETEROCYCLES, Vol. 83, No. 9, 2011. Available at: [Link]

-

Pérez-Picaso, L., et al. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Molecules, 27(23), 8418. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

-

St-Denis, J., et al. (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. The Journal of Organic Chemistry, 87(18), 12159-12170. Available at: [Link]

-

El-Gazzar, A. B. A., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Pharmaceutical Chemistry Journal, 55, 56-69. Available at: [Link]

-

PubChem. (n.d.). 1-Methyl-2(1H)-pyridinone. Retrieved from [Link]

-

Kurbangalieva, A., et al. (2023). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Chemistry of Heterocyclic Compounds, 59, 245-250. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of N-Methyl-2-pyridone: Properties and Applications. Retrieved from [Link]

-

Patel, R. V., et al. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(11), 4153-4160. Available at: [Link]

-

Afonin, A. V., et al. (2018). O intramolecular hydrogen bonding effects in the 1 H, 13 C and 15 N NMR spectra of the configurational isomers of 1-vinylpyrrole-2-carbaldehyde oxime substantiated by DFT calculations. Magnetic Resonance in Chemistry, 56(10), 956-964. Available at: [Link]

-

ResearchGate. (2014). Vilsmeier-Haack Reagent (Halomethyleneiminium Salt). Retrieved from [Link]

-

Amengual-Rigo, P., et al. (2022). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society, 144(3), 1334-1342. Available at: [Link]

-

SciSpace. (n.d.). NMR spectral analysis of strongly second-order 6-, 8-, 9-. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 26849-26871. Available at: [Link]

-

MDPI. (2022). 13 C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. Retrieved from [Link]

-

CCS Chemistry. (2022). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. Retrieved from [Link]

-

AbacipharmTech. (n.d.). 6-Oxo-1,6-dihydropyridine-3-carbaldehyde. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Cobalt-catalyzed Synthesis of N-containing Heterocycles via Cyclization of Ortho-substituted Anilines with CO2/H2. Retrieved from [Link]

-

NIH. (2020). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Angewandte Chemie International Edition, 59(38), 16477-16481. Available at: [Link]

-

PubChem. (n.d.). 6-Hydroxynicotinaldehyde. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemscene.com [chemscene.com]

- 3. echemi.com [echemi.com]

- 4. fishersci.com [fishersci.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. targetmol.com [targetmol.com]

- 8. mdpi.com [mdpi.com]

- 9. ijpcbs.com [ijpcbs.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

Spectroscopic Characterization of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by established principles and data from analogous structures. The methodologies for data acquisition are also detailed to ensure scientific rigor and reproducibility.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and organic synthesis due to its potential as a versatile building block. The pyridone scaffold is a common motif in numerous biologically active molecules. Accurate structural elucidation and purity assessment are paramount, and for this, a combination of spectroscopic techniques is indispensable. This guide will delve into the expected spectral signatures of this molecule, providing a predictive framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule. The anticipated chemical shifts (δ) in a solvent like deuterochloroform (CDCl₃) are as follows:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | 9.5 - 10.5 | Singlet (s) | N/A |

| H-2 | 7.8 - 8.2 | Doublet (d) | ~2-3 |

| H-4 | 7.0 - 7.4 | Doublet of doublets (dd) | ~7-9 and ~2-3 |

| H-5 | 6.2 - 6.6 | Doublet (d) | ~7-9 |

| N-CH₃ | 3.5 - 3.8 | Singlet (s) | N/A |

Causality Behind Predictions:

-

Aldehyde Proton: The proton attached to the carbonyl group of the aldehyde is highly deshielded and is expected to appear as a singlet far downfield.

-

Ring Protons: The protons on the dihydropyridine ring will exhibit characteristic splitting patterns due to spin-spin coupling. H-2, being adjacent to the electron-withdrawing aldehyde group, will be the most deshielded of the ring protons. It will appear as a doublet due to coupling with H-4. H-4 will be a doublet of doublets, coupling to both H-2 and H-5. H-5, adjacent to the nitrogen, will be the most upfield of the ring protons and will appear as a doublet from coupling with H-4.

-

N-Methyl Protons: The three protons of the methyl group attached to the nitrogen will be in a similar chemical environment and will appear as a singlet.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 185 - 195 |

| C=O (Pyridone) | 160 - 170 |

| C-2 | 140 - 150 |

| C-3 | 125 - 135 |

| C-4 | 135 - 145 |

| C-5 | 110 - 120 |

| N-CH₃ | 35 - 45 |

Expert Insights: The chemical shifts are predicted based on the electronic environment of each carbon. The carbonyl carbons of the aldehyde and the pyridone ring are the most deshielded. The positions of the olefinic carbons are influenced by the substituents on the ring.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, a standard pulse sequence is used.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed to obtain singlets for all carbon atoms.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| C-H Stretch (Aldehyde) | 2820-2850 and 2720-2750 | Medium |

| C=O Stretch (Aldehyde) | 1680 - 1710 | Strong |

| C=O Stretch (Pyridone) | 1640 - 1680 | Strong |

| C=C Stretch (Ring) | 1550 - 1620 | Medium to Strong |

| C-H Bending | 1350 - 1450 | Medium |

Trustworthiness of Data: The presence of two distinct carbonyl stretching bands would be a strong indicator of the presence of both the aldehyde and the pyridone functionalities. The C-H stretching frequencies of the aldehyde are also highly characteristic.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: If the sample is a solid, a small amount can be placed directly on the diamond crystal of an ATR accessory.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken first.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The expected molecular weight of this compound (C₇H₇NO₂) is 137.13 g/mol . Therefore, the mass spectrum should show a molecular ion peak at an m/z of 137.

-

Fragmentation Pattern: Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. A key fragmentation would be the loss of the aldehyde group (CHO, 29 amu), leading to a fragment ion at m/z 108. Another likely fragmentation is the loss of a methyl radical (CH₃, 15 amu) to give a fragment at m/z 122.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragments.

-

Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

Visualization of Molecular Structure and Fragmentation

To aid in the understanding of the compound's structure and its behavior in the mass spectrometer, the following diagrams are provided.

Caption: Molecular Structure of this compound.

Caption: Proposed Mass Spectral Fragmentation Pathway.

References

-

Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. [Link]

-

Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

reactivity of the aldehyde group in 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde

Abstract

This compound is a heterocyclic aldehyde of significant interest in medicinal chemistry, serving as a versatile scaffold for the synthesis of complex molecular architectures.[1] The reactivity of its C3-carbaldehyde group is modulated by the electronic properties of the N-methylated pyridone ring system. This guide provides a comprehensive analysis of the aldehyde's reactivity, focusing on the mechanistic underpinnings of its key transformations. We will explore the electronic factors governing its behavior and detail field-proven protocols for its derivatization through nucleophilic additions, condensation reactions, and redox chemistry. This document is intended to serve as a practical resource for chemists engaged in the design and synthesis of novel therapeutics based on this privileged core.

Molecular Structure and Electronic Profile

The chemical behavior of this compound is fundamentally dictated by the interplay of its constituent functional groups. The pyridone ring, featuring an amide-like character and an electron-withdrawing carbonyl group at C6, creates an electron-deficient aromatic system. This electron deficiency is further influenced by the aldehyde group at the C3 position.

The aldehyde's carbonyl carbon is inherently electrophilic. This electrophilicity is significantly amplified by the electron-withdrawing nature of the pyridone ring. The nitrogen atom at position 1, being N-methylated, prevents tautomerization to a hydroxypyridine form, locking the oxo-functionality at C6 and ensuring the electronic characteristics of the pyridone system are maintained. Consequently, the aldehyde group is highly activated towards nucleophilic attack, a central theme in its reaction chemistry.

Key Transformations of the Aldehyde Group

The activated aldehyde functionality is a versatile handle for a wide array of chemical transformations. This section details the most pertinent reactions, providing mechanistic insights and actionable protocols.

Nucleophilic Addition: The Fundamental Reaction

The primary mode of reactivity for the aldehyde group is nucleophilic addition.[2] A wide range of nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield the alcohol product.

Caption: Generalized workflow for nucleophilic addition.

This fundamental reactivity underpins more complex, named reactions and is a crucial consideration for reaction design, as even weak nucleophiles can potentially react.

Knoevenagel Condensation: C-C Bond Formation

The Knoevenagel condensation is a powerful tool for forming carbon-carbon bonds by reacting an aldehyde with a compound containing an active methylene group (e.g., malonic acid derivatives, cyanoacetates).[3][4] The reaction is typically catalyzed by a weak base, such as an amine, which is sufficient to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[3]

The mechanism involves the nucleophilic addition of the enolate from the active methylene compound to the aldehyde, followed by a dehydration step to yield a stable α,β-unsaturated product.[5]

Caption: Mechanism of the Knoevenagel Condensation.

-

Setup: To a solution of this compound (1.0 eq) in ethanol (0.5 M), add diethyl malonate (1.1 eq).

-

Catalysis: Add a catalytic amount of piperidine (0.1 eq).

-

Reaction: Stir the mixture at reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If no precipitate forms, concentrate the mixture under reduced pressure.

-

Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield the corresponding ethyl 2-cyano-3-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acrylate.

Self-Validation: The progress of the reaction can be easily tracked by the disappearance of the aldehyde spot on TLC. The formation of the conjugated product results in a distinct UV-active spot. The final product's structure can be confirmed by ¹H NMR, observing the characteristic vinyl proton signal and the disappearance of the aldehyde proton signal.

Wittig Reaction: Alkene Synthesis

The Wittig reaction provides a reliable method for converting aldehydes into alkenes.[6][7] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent).[8] The reaction proceeds through a [2+2] cycloaddition to form a transient four-membered oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide.[6][9]

The stereochemical outcome (E/Z isomerism) of the alkene product depends largely on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of the (E)-alkene, whereas non-stabilized ylides (containing alkyl groups) typically yield the (Z)-alkene.[7][9]

Caption: Mechanism of the Wittig Reaction.

-

Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend (carbethoxymethylene)triphenylphosphorane (a stabilized ylide, 1.1 eq) in anhydrous toluene (0.4 M).

-

Addition: Add a solution of this compound (1.0 eq) in anhydrous toluene dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction by TLC for the consumption of the aldehyde.

-

Workup: Cool the mixture to room temperature and concentrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel. The triphenylphosphine oxide byproduct is typically more polar and can be separated from the desired alkene product. The product is expected to be predominantly the (E)-isomer.

Self-Validation: The use of a stabilized ylide provides high stereoselectivity, which can be verified by ¹H NMR analysis of the coupling constant between the vinyl protons. The formation of triphenylphosphine oxide is a hallmark of a successful Wittig reaction.

Oxidation and Reduction

Standard redox transformations can be readily applied to the aldehyde group of this compound.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid) using common oxidizing agents such as potassium permanganate (KMnO₄) or Pinnick oxidation conditions (sodium chlorite, NaClO₂). The choice of oxidant is critical to avoid unwanted side reactions on the electron-rich pyridone ring.

-

Reduction: The aldehyde is easily reduced to the primary alcohol ((1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)methanol) using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. The chemoselectivity is high, as NaBH₄ will not reduce the amide-like carbonyl at the C6 position under standard conditions.

Summary of Reactivity

The following table summarizes the key transformations discussed, providing a quick reference for synthetic planning.

| Reaction Type | Reagent(s) | Product Type | Key Considerations |

| Knoevenagel Condensation | Active methylene compound (e.g., diethyl malonate), weak base (e.g., piperidine) | α,β-Unsaturated compound | Excellent for C-C bond formation; base choice is crucial.[3] |

| Wittig Reaction | Phosphorus ylide (e.g., Ph₃P=CHCO₂Et) | Alkene | Stereochemistry is dependent on ylide stability.[9] |

| Oxidation | NaClO₂, NaH₂PO₄ | Carboxylic Acid | Mild conditions (Pinnick) prevent ring oxidation. |

| Reduction | NaBH₄, MeOH | Primary Alcohol | High chemoselectivity for the aldehyde over the ring carbonyl. |

Conclusion

This compound is a highly valuable synthetic intermediate due to the versatile reactivity of its aldehyde group. This reactivity is significantly enhanced by the electronic properties of the pyridone core. As demonstrated, the aldehyde readily undergoes cornerstone organic reactions such as Knoevenagel condensations and Wittig olefinations, providing robust pathways for molecular elaboration. A thorough understanding of the mechanistic principles outlined in this guide enables the rational design of synthetic routes to access a diverse range of complex molecules for applications in drug discovery and materials science.

References

- Knoevenagel condensation - Wikipedia. [URL: https://en.wikipedia.

- Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2018/02/06/the-wittig-reaction/]

- 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde | Benchchem. [URL: https://www.benchchem.com/product/b1136495]

- Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate | C7H7NO3 | CID 416343 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/416343]

- Wittig Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/wittig-reaction.shtm]

- Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. [URL: https://www.organic-chemistry.

- Wittig Reaction - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Aldehydes_and_Ketones/Reactivity_of_Aldehydes_and_Ketones/Wittig_Reaction]

- Condensation Reactions of 1,2,3,4-Tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinecarbaldehyde. [URL: https://collect.chembull.org/index.php/collect/article/view/1550]

- Wittig reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Wittig_reaction]

- A Highly Versatile One-Pot Aqueous Wittig Reaction - Science and Education Publishing. [URL: http://pubs.sciepub.com/wjce/4/2/4/index.html]

- Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00898a]

- Methyl 1-(methyl-d3)-6-oxo-1,6-dihydropyridine-3-carboxylate. [URL: https://www.alfa-chemistry.com/cas_2140326-54-9.htm]

- Pyridine-3-carbaldehyde - Wikipedia. [URL: https://en.wikipedia.org/wiki/Pyridine-3-carbaldehyde]

- One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. [URL: https://www.mdpi.com/2673-4591/56/1/2]

- Pyridine-3-carbaldehyde - Grokipedia. [URL: https://grokipedia.com/pyridine-3-carbaldehyde/]

- Knoevenagel condensation - YouTube. [URL: https://www.youtube.

- 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde | C5H4N2O2 | CID 37818559 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/37818559]

- Microwave-Assisted CH Oxidation of Methylpyridylheteroarenes via a Kornblum-Type Reaction - OSTI.GOV. [URL: https://www.osti.gov/servlets/purl/1474249]

- US20020133006A1 - Synthesis of temozolomide and analogs - Google Patents. [URL: https://patents.google.

- 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10371]

- Condensation Reactions of 1,2,3,4-Tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinecarbaldehyde - Sci-Hub. [URL: https://sci-hub.se/10.1135/cccc19950605]

- Nucleophilic Addition to C=O Section - ChemTube3D. [URL: https://www.chemtube3d.com/c-o-nucleophilic-addition-section/]

- Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions - MDPI. [URL: https://www.mdpi.com/1420-3049/17/6/6547]

- Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiose micarbazone | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm00123a010]

- Nucleophilic addition reactions of bridged triene η6-chromiumtricarbonyl complexes. [URL: https://www.researchgate.net/publication/244723145_Nucleophilic_addition_reactions_of_bridged_triene_h6-chromiumtricarbonyl_complexes]

- Synthesis of Spirocyclic Scaffolds by Aminoallylation/RCM - Universität Tübingen. [URL: https://publikationen.uni-tuebingen.de/xmlui/bitstream/handle/10900/45091/pdf/Srinivas.pdf]

- The Michael Addition + 1,4 Additions with Soft Nucleophiles - YouTube. [URL: https://www.youtube.

- Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions - ResearchGate. [URL: https://www.researchgate.net/publication/22728352_Condensation_Reactions_of_3-Oxo-2-arylhydrazonopropanals_with_Active_Methylene_Reagents_Formation_of_2-Hydroxy-_and_2-Amino-6-substituted-5-arylazonicotinates_and_Pyrido32-ccinnolines_via_6p-Elec]

- 3-Pyridinecarboxaldehyde 500-22-1 wiki - Guidechem. [URL: https://www.guidechem.com/wiki/3-pyridinecarboxaldehyde-500-22-1.html]

- Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents: formation of 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines via 6π-electrocyclization reactions - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22728352/]

- Synthesis of 6-methylpyridine-3-carbaldehyde | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/237699742_Synthesis_of_6-methylpyridine-3-carbaldehyde]

- 3-pyridine carboxaldehyde, 500-22-1 - The Good Scents Company. [URL: https://www.thegoodscentscompany.

- 6-oxo-1,6-dihydro-pyridine-3-carbaldehyde AldrichCPR | Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/753331]

- 6-Oxo-1,6-dihydro-pyridazine-3-carbaldehyde monohydrate - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22904925/]

- Studies on the Reactivity of (9-Methyl-5,6-dihydronaphtho[1′,2′:4,5]-thieno[2,3-d]pyrimidin-11-yl)hydrazine Towards Some Reagents for Biological Evaluation - ResearchGate. [URL: https://www.researchgate.

- Metal-Mediated Addition of N-Nucleophiles to Isocyanides: Mechanistic Aspects - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7507727/]

- 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | CAS 38116-61-9 | SCBT. [URL: https://www.scbt.com/p/6-methyl-2-oxo-1-2-dihydropyridine-3-carboxylic-acid-38116-61-9]

- 2003197-55-3 | 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde - Aaronchem. [URL: https://www.aaronchem.com/2003197-55-3]

- Site Reversal in Nucleophilic Addition to 1,2,3-Triazine 1-Oxides - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10264024/]

- Synthesis of methyl 1-hydroxy-6-oxo-2-cyclohexenecarboxylate, a component of salicortin and tremulacin, and the monomer of idesolide - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17932115/]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemtube3d.com [chemtube3d.com]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Wittig Reaction [organic-chemistry.org]

An In-Depth Technical Guide to 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde: Precursors, Synthesis, and Derivatives for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde Scaffold

The this compound core, a functionalized pyridinone, represents a privileged scaffold in medicinal chemistry and material science. Its unique electronic and structural features, including a Michael acceptor system and a reactive aldehyde group, make it a versatile starting point for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of the synthesis of this key intermediate, starting from its fundamental precursors, and explores the landscape of its derivatives, highlighting their potential in drug discovery and other advanced applications. The strategic importance of this scaffold lies in its ability to serve as a building block for compounds with a wide range of biological activities, including but not limited to, antiviral, anticancer, and anti-inflammatory agents.

Part 1: Synthesis of the Core Scaffold: A Step-by-Step Approach

The synthesis of this compound is a multi-step process that begins with readily available precursors. The key steps involve the formation of the pyridinone ring, followed by the introduction of the aldehyde functionality.

Precursor Synthesis: 1-Methyl-2-pyridone

The primary precursor for the target molecule is 1-methyl-2-pyridone. This compound can be synthesized through several established methods, with the methylation of 2-hydroxypyridine being a common and efficient route.

Experimental Protocol: Synthesis of 1-Methyl-2-pyridone

-

Materials: 2-Hydroxypyridine, a methylating agent (e.g., dimethyl sulfate or methyl iodide), a suitable base (e.g., sodium hydroxide or potassium carbonate), and an appropriate solvent (e.g., acetone, DMF, or water).

-

Procedure:

-

Dissolve 2-hydroxypyridine in the chosen solvent in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Add the base to the solution and stir until it is fully dissolved.

-

Slowly add the methylating agent to the reaction mixture. An exothermic reaction may occur, so controlled addition and cooling might be necessary.

-

After the addition is complete, heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The workup procedure will depend on the solvent and reagents used. Typically, it involves removing the solvent under reduced pressure, followed by extraction with an organic solvent and washing with water to remove inorganic salts.

-

The crude product is then purified, usually by distillation under reduced pressure or by column chromatography, to yield pure 1-methyl-2-pyridone.

-

Formylation of 1-Methyl-2-pyridone: The Vilsmeier-Haack Reaction

The introduction of the aldehyde group at the 3-position of the 1-methyl-2-pyridone ring is most effectively achieved through the Vilsmeier-Haack reaction.[1][2][3] This reaction employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][2][3] The Vilsmeier reagent is a weak electrophile that reacts with electron-rich aromatic and heteroaromatic compounds.[1][4][5]

Causality Behind Experimental Choices:

-

Substrate: 1-Methyl-2-pyridone is an electron-rich heterocycle due to the electron-donating effect of the nitrogen atom and the activating nature of the N-methyl group, making it a suitable substrate for electrophilic substitution.

-

Reagents: DMF serves as the source of the formyl group, while POCl₃ activates DMF to form the electrophilic Vilsmeier reagent (a chloroiminium salt).[1][2]

-

Regioselectivity: Formylation occurs preferentially at the 3- and 5-positions of the pyridinone ring. The specific ratio of isomers can be influenced by reaction conditions.

Detailed Experimental Protocol: Synthesis of this compound

-

Materials: 1-Methyl-2-pyridone, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), ice, sodium acetate, and appropriate organic solvents for extraction (e.g., dichloromethane or chloroform).

-

Procedure:

-

In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube, cool DMF to 0°C in an ice-salt bath.

-

Slowly add phosphorus oxychloride dropwise to the cooled DMF with vigorous stirring. The temperature should be maintained below 10°C. This forms the Vilsmeier reagent.

-

After the addition is complete, add 1-methyl-2-pyridone dropwise to the reaction mixture, again ensuring the temperature is kept low.

-

Once the addition of the pyridone is complete, allow the reaction mixture to slowly warm to room temperature and then heat it in a water bath (typically 60-80°C) for several hours. The progress of the reaction should be monitored by TLC.

-

After the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate or another suitable base until the pH is neutral.

-

The product, this compound, often precipitates as a solid and can be collected by filtration.

-

If the product does not precipitate, it can be extracted with an organic solvent like dichloromethane or chloroform. The combined organic layers are then washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

-

Self-Validating System: The purity and identity of the synthesized this compound should be confirmed by analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data should be consistent with the desired structure.

Part 2: The Chemistry of Derivatives: Expanding Molecular Diversity

The aldehyde functionality of this compound is a gateway to a vast array of derivatives with potential applications in various scientific fields. Two of the most common and powerful transformations are the Knoevenagel condensation and the formation of Schiff bases.

Knoevenagel Condensation: Forging New Carbon-Carbon Bonds

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[6] This reaction is particularly useful for forming α,β-unsaturated systems, which are themselves valuable synthetic intermediates.

Causality Behind Experimental Choices:

-

Active Methylene Compounds: A wide range of compounds containing a methylene group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate, diethyl malonate) can be used. The acidity of the methylene protons allows for their easy removal by a weak base.

-

Catalyst: A weak base, such as piperidine or pyridine, is typically used to catalyze the reaction. Stronger bases are generally avoided as they can promote self-condensation of the aldehyde.

Illustrative Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

Materials: this compound, malononitrile, a catalytic amount of piperidine, and a suitable solvent like ethanol or isopropanol.

-

Procedure:

-

Dissolve this compound and malononitrile in the solvent in a round-bottom flask.

-

Add a few drops of piperidine to the solution.

-

Heat the reaction mixture to reflux for a specified period, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture. The product often crystallizes out of the solution.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry.

-

Further purification can be achieved by recrystallization.

-

Data Presentation: Representative Knoevenagel Condensation Products

| Active Methylene Compound | Product Structure | Potential Applications |

| Malononitrile | 2-((1-methyl-6-oxo-1,6-dihydropyridin-3-yl)methylene)malononitrile | Precursor for fused heterocyclic systems, potential biological activity. |

| Ethyl Cyanoacetate | Ethyl 2-cyano-3-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acrylate | Intermediate for the synthesis of more complex molecules, including potential pharmaceuticals. |

| Diethyl Malonate | Diethyl 2-((1-methyl-6-oxo-1,6-dihydropyridin-3-yl)methylene)malonate | Versatile building block for various organic transformations. |

Schiff Base Formation: Introducing Nitrogen-Containing Functionalities

The reaction of the aldehyde group with primary amines leads to the formation of Schiff bases (imines).[7][8][9][10] These compounds are important in their own right and as intermediates for the synthesis of other nitrogen-containing heterocycles. Schiff bases derived from heterocyclic aldehydes have shown a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[7][8][9][10]

Illustrative Experimental Protocol: Synthesis of a Schiff Base with Aniline

-

Materials: this compound, aniline, a suitable solvent (e.g., ethanol or methanol), and a catalytic amount of glacial acetic acid.

-

Procedure:

-

Dissolve this compound in the solvent in a round-bottom flask.

-

Add an equimolar amount of aniline to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for several hours, monitoring its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature. The Schiff base product often precipitates and can be collected by filtration.

-

The crude product can be purified by recrystallization from an appropriate solvent.

-

Data Presentation: Representative Schiff Base Derivatives

| Primary Amine | Schiff Base Product | Potential Applications |

| Aniline | (E)-1-methyl-3-((phenylimino)methyl)pyridin-2(1H)-one | Ligands for metal complexes, potential biological activity. |

| 2-Aminopyridine | (E)-1-methyl-3-(((pyridin-2-yl)imino)methyl)pyridin-2(1H)-one | Chelating agents, precursors for coordination polymers. |

| Hydrazine Hydrate | This compound hydrazone | Intermediate for the synthesis of pyrazole and other heterocyclic derivatives.[11] |

Part 3: Visualization of Synthetic Pathways

To provide a clear visual representation of the synthetic workflows discussed, the following diagrams have been generated using Graphviz.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in modern organic synthesis. The synthetic route, commencing from the readily accessible 1-methyl-2-pyridone and proceeding through a reliable Vilsmeier-Haack formylation, provides an efficient means to access this key intermediate. The true power of this scaffold lies in the reactivity of its aldehyde group, which enables the straightforward synthesis of a wide variety of derivatives through reactions such as the Knoevenagel condensation and Schiff base formation.

For researchers in drug discovery, the exploration of novel derivatives of this scaffold holds significant promise for the identification of new therapeutic agents. The structural diversity that can be achieved, coupled with the known biological relevance of the pyridinone core, makes this an exciting area for further investigation. Future work will likely focus on the development of more complex and stereochemically defined derivatives, as well as a deeper understanding of their structure-activity relationships and mechanisms of action.

References

-

Berber, H., & Arslan, H. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science, 10(1), 179-188. [Link][7]

-

Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

-

International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands. [Link][8]

-

RSC Publishing. Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. [Link][12]

-

S. M. T. H. T., et al. (2016). Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes. PMC, 1-10. [Link][9]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link][13]

-

Hilaris Publisher. Synthesis and Characterization of New Schiff Base Transition Metal Complexes Derived from Drug Together with Biological Potential Study. [Link][10]

-

ResearchGate. Molecular docking, synthesis and study of substituted 1-Methyl-6-Oxo-2-[(2z)-2-(3-Oxo-4-Phenylazetidin-2-Ylidene)Hydrazinyl]-4-Phenyl-1,6-dihydropyrimidine-5-carbonitrile derivatives. [Link][14]

-

IOSR Journal of Applied Chemistry. Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. [Link][15]

-

Organic & Biomolecular Chemistry (RSC Publishing). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. [Link]

-

ResearchGate. Synthesis and biological evaluation of 3- O -substituted 1-benzyl-6-oxo-1,6-dihydropyridazine derivatives. [Link][16]

-

Biological Activities of Hydrazone Derivatives - PMC - PubMed Central. [Link][11]

-

CrystEngComm (RSC Publishing). Knoevenagel condensation reaction catalysed by Al-MOFs with CAU-1 and CAU-10-type structures. [Link]

-

Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties - PMC - NIH. [Link][17]

-

ResearchGate. 2-(Methylthio)-4-morpholino-6-thioxo-1,6-dihydropyrimidine-5-carbaldehyde as a Scaffold for Discovery of PI3K Inhibitor. [Link][18]

-

ResearchGate. Synthesis of 6-methylpyridine-3-carbaldehyde. [Link][19]

-

PubMed. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][4][20]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. [Link][21]

-

ResearchGate. Preparation of Methyl 2-Methoxycarbonylmethyl-6-oxo-1,6-dihydropyridine-3-carboxylate. [Link][22]

Sources

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst [mdpi.com]

- 3. Vilsmeier-Haack reaction [chemeurope.com]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]

- 8. chemijournal.com [chemijournal.com]

- 9. Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. iosrjournals.org [iosrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

A Theoretical and Computational Scrutiny of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde: A Guide for Drug Discovery and Molecular Engineering

This technical guide provides a comprehensive theoretical framework for the investigation of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde, a heterocyclic compound with potential significance in medicinal chemistry and materials science. By leveraging advanced computational methodologies, we aim to elucidate the molecule's structural, electronic, and spectroscopic properties, thereby offering a predictive roadmap for its application and further derivatization. This document is intended for researchers, computational chemists, and professionals in drug development seeking to understand and harness the potential of substituted dihydropyridinone scaffolds.

Introduction: The Rationale for a Computational Approach

The 1,6-dihydropyridine-3-carbaldehyde core represents a privileged scaffold in medicinal chemistry, with related 1,4-dihydropyridines being well-established as L-type calcium channel blockers.[1] The introduction of a methyl group at the N1 position and an oxo group at C6, along with a carbaldehyde substituent, is expected to significantly modulate the electronic and steric properties of the pyridinone ring. A thorough theoretical investigation is paramount to understanding these modulations and predicting the molecule's reactivity, intermolecular interactions, and potential biological activity.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to explore the molecular landscape of such compounds before embarking on extensive experimental synthesis and testing.[2][3][4][5] This guide outlines a systematic computational protocol to build a comprehensive profile of this compound.

Part 1: Molecular Geometry and Conformational Analysis

A precise understanding of the three-dimensional structure of this compound is the cornerstone of any theoretical study. The planarity of the dihydropyridinone ring and the orientation of the carbaldehyde group are critical determinants of its chemical behavior.

Geometric Optimization

The initial step involves the optimization of the molecule's geometry to its lowest energy state. This is crucial for obtaining accurate predictions of its properties.

Experimental Protocol: Geometry Optimization using DFT

-

Initial Structure Generation: A 3D model of this compound will be constructed using molecular modeling software.

-

Computational Method: Density Functional Theory (DFT) with the B3LYP hybrid functional will be employed.[4][5] This functional is well-regarded for its balance of accuracy and computational efficiency in describing organic molecules.

-

Basis Set Selection: The 6-311++G(d,p) basis set will be used to provide a flexible description of the electron distribution, including diffuse functions to account for potential non-covalent interactions and polarization functions for accurately describing bonding.

-

Solvation Model: To simulate a more biologically relevant environment, an implicit solvation model, such as the Polarizable Continuum Model (PCM), can be applied using water or other relevant solvents.

-

Frequency Calculation: A frequency analysis will be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

Conformational Landscape

The rotational barrier around the C3-carbaldehyde bond will be investigated to identify the most stable conformers.

Workflow: Torsional Scan

Caption: Workflow for determining stable conformers via a torsional scan.

Part 2: Electronic Structure and Reactivity Descriptors

The electronic properties of this compound are key to understanding its reactivity, stability, and potential as a pharmacophore.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[3]

| Parameter | Description | Predicted Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between EHOMO and ELUMO | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites.

Protocol: MEP Surface Generation

-

Input: The optimized molecular geometry from Part 1.

-

Calculation: A single-point energy calculation at the same level of theory (B3LYP/6-311++G(d,p)) is performed.

-

Visualization: The MEP is mapped onto the electron density surface. Red regions indicate areas of negative electrostatic potential (nucleophilic), while blue regions represent positive potential (electrophilic).

Global Reactivity Descriptors

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[1]

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic character. |

Part 3: Spectroscopic Characterization (Theoretical)

Predicting the spectroscopic signatures of this compound can aid in its experimental identification and characterization.

Vibrational Spectroscopy (IR and Raman)

Theoretical vibrational frequencies can be calculated and compared with experimental data to confirm the molecular structure.

Protocol: Vibrational Frequency Calculation

-

Input: The optimized geometry and frequency calculation results from Part 1.

-

Analysis: The calculated frequencies and their corresponding intensities are analyzed to predict the major peaks in the IR and Raman spectra.

-

Scaling: A scaling factor (typically around 0.96-0.98 for B3LYP) is often applied to the calculated frequencies to account for anharmonicity and basis set limitations, improving agreement with experimental data.

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.[2]

Protocol: TD-DFT Calculation

-

Input: The optimized molecular geometry.

-

Method: TD-DFT calculations are performed at the B3LYP/6-311++G(d,p) level of theory.

-

Analysis: The calculated excitation energies and oscillator strengths are used to generate a theoretical UV-Vis spectrum. This can provide insights into the nature of the electronic transitions (e.g., n→π, π→π).

Workflow: Computational Spectroscopy

Caption: A streamlined workflow for predicting spectroscopic properties.

Part 4: Potential Applications and Future Directions

The theoretical data generated through this comprehensive study can guide the development of this compound and its analogs for various applications.

-

Drug Design: The MEP and FMO analysis can inform the design of derivatives with enhanced binding affinity to biological targets. The carbaldehyde group, for instance, can act as a hydrogen bond acceptor or a reactive site for covalent modification.

-

Materials Science: The electronic properties, particularly the HOMO-LUMO gap, can be tuned by further substitution to develop novel organic electronic materials.

-

QSAR Studies: The calculated quantum chemical descriptors can be used to build Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of a series of related compounds.[3]

Conclusion